

# Commercial Suppliers of Clozapine-d4: A Technical Guide for Researchers

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Compound of Interest					
Compound Name:	Clozapine-d4				
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Prepared for: Researchers, scientists, and drug development professionals.

This guide provides an in-depth overview of commercial sources for **Clozapine-d4**, a critical reagent for research applications, particularly in pharmacokinetic and metabolic studies. It includes a comparative summary of supplier specifications, a detailed experimental protocol for its use as an internal standard, and a visualization of the key signaling pathways associated with its non-deuterated counterpart, Clozapine.

## Introduction to Clozapine-d4

Clozapine-d4 is a deuterated form of Clozapine, an atypical antipsychotic medication used in the treatment of schizophrenia.[1][2] The incorporation of four deuterium atoms into the piperazine ring provides a stable isotopic label, making it an ideal internal standard for the quantification of Clozapine in biological matrices using mass spectrometry-based techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).[3][4] Its use significantly improves the accuracy and precision of analytical methods by correcting for variations during sample preparation and analysis.[5][6]

## **Commercial Supplier Data**

The following table summarizes the specifications of **Clozapine-d4** available from various commercial suppliers. This information is intended to facilitate the selection of the most suitable product for specific research needs.



Supplier	Catalog Number (Example)	Purity / Isotopic Enrichment	Formulation	CAS Number
Cayman Chemical	17513	≥99% deuterated forms (d1-d4)	500 μg/ml solution in ethanol	204395-52-8
Cerilliant (Sigma- Aldrich)	C-091	Certified Reference Material	100 μg/mL solution in methanol	204395-52-8
MedChemExpres s (MCE)	HY-14539S2	99.82%	Solid Powder	204395-52-8
Toronto Research Chemicals (TRC)	C587504	Not specified	Solid Powder	204395-52-8

# Experimental Protocol: Quantification of Clozapine in Human Plasma using LC-MS/MS

This protocol describes a representative method for the determination of Clozapine concentrations in human plasma for therapeutic drug monitoring (TDM) or pharmacokinetic studies, utilizing **Clozapine-d4** as an internal standard.

## **Materials and Reagents**

- Clozapine analytical standard
- Clozapine-d4 (Internal Standard IS)
- · Acetonitrile (ACN), LC-MS grade
- Methanol (MeOH), LC-MS grade
- Ammonium Formate
- Human Plasma (K2-EDTA)



· Deionized Water

### **Preparation of Solutions**

- Clozapine Stock Solution (1 mg/mL): Accurately weigh and dissolve Clozapine in methanol.
- Clozapine-d4 Internal Standard (IS) Working Solution (100 ng/mL): Prepare by diluting a stock solution of Clozapine-d4 in a 50:50 mixture of acetonitrile and water.
- Calibration Standards and Quality Controls (QCs): Prepare a series of calibration standards (e.g., 5-1000 ng/mL) and at least three levels of QCs by spiking the appropriate amount of Clozapine stock solution into blank human plasma.

## **Sample Preparation (Protein Precipitation)**

- Pipette 50 μL of plasma sample, calibrator, or QC into a 1.5 mL microcentrifuge tube.
- Add 150 μL of the Clozapine-d4 IS working solution (100 ng/mL in acetonitrile) to each tube.
   The acetonitrile acts as the protein precipitation agent.
- Vortex each tube for 30 seconds to ensure thorough mixing and protein precipitation.
- Centrifuge the tubes at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
- Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

#### **LC-MS/MS Instrumentation and Conditions**

- Liquid Chromatograph: UPLC or HPLC system
- Column: A suitable C18 reversed-phase column (e.g., Waters XBridge™ Premier BEH™ C18)
- Mobile Phase A: 1 mM Ammonium Formate in Water
- Mobile Phase B: Methanol
- Gradient Elution: A fast gradient to elute Clozapine and Clozapine-d4.



- Mass Spectrometer: A tandem mass spectrometer (e.g., Waters Xevo<sup>™</sup> TQ-S micro)
   equipped with an electrospray ionization (ESI) source operating in positive ion mode.
- MRM Transitions: Monitor the following mass-to-charge ratio (m/z) transitions:

Clozapine: 327 → 270[7]

Clozapine-d4: 331 → 270 (or other appropriate product ion)

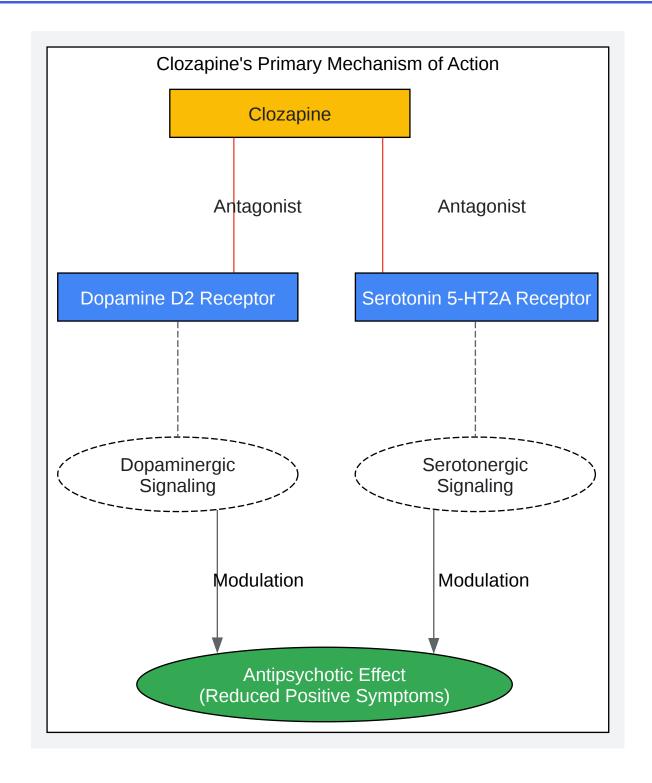
### **Data Analysis**

- Integrate the peak areas for both Clozapine and Clozapine-d4 for each sample.
- Calculate the peak area ratio (Clozapine / Clozapine-d4).
- Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards.
- Determine the concentration of Clozapine in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.

## **Visualization of Core Signaling Pathways**

Clozapine's therapeutic effects are believed to be mediated primarily through its antagonist activity at Dopamine D2 and Serotonin 5-HT2A receptors.[2][8][9] The following diagrams illustrate this key mechanism of action and a typical bioanalytical workflow using **Clozapine-d4**.





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Caption: Clozapine's antagonism of D2 and 5-HT2A receptors.





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Caption: Workflow for sample analysis using **Clozapine-d4**.

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